molecular formula C11H13NO2 B7794228 (E,2R)-2-azaniumyl-5-phenylpent-4-enoate

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate

Cat. No.: B7794228
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-LJJSCBMDSA-N
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Description

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate is a zwitterionic compound characterized by a pent-4-enoate backbone with an ammonium (azaniumyl) group at the C2 position in the R configuration and a phenyl substituent at C5. The E geometry of the double bond between C4 and C5 confers rigidity to the structure, while the charged ammonium group enhances water solubility compared to neutral esters.

Properties

IUPAC Name

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSKGBMVBECNS-LJJSCBMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,2R)-2-azaniumyl-5-phenylpent-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as phenylacetic acid and an appropriate amine.

    Formation of Intermediate: The intermediate is formed through a series of reactions, including esterification and amination.

    Final Product: The final product is obtained by carefully controlling the reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Medicine: Research into its pharmacological properties aims to develop new drugs or treatments for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E,2R)-2-azaniumyl-5-phenylpent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with (E,2R)-2-azaniumyl-5-phenylpent-4-enoate but differ in substituents, stereochemistry, or functional groups:

Table 1: Structural Comparison
Compound Name Key Features Functional Groups Stereochemistry
This compound Pent-4-enoate backbone, azaniumyl (NH3+) at C2, phenyl at C5 Ammonium, ester, alkene E double bond, R-configuration at C2
Ethyl 2-acetyl-5-phenylpent-4-enoate Pent-4-enoate backbone, acetyl (COCH3) at C2, phenyl at C5 Ester, acetyl, alkene Unspecified stereochemistry
Benzyl pent-2-enoate derivative Pent-2-enoate backbone, oxazolone ring at C4, benzyl ester at C1 Ester, oxazolone, alkene (R,E) and (S) configurations at specific positions
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Pent-2-ynoate backbone, ethoxycarbonyloxy and diphenyl groups at C5 Ester, alkyne, carbonate ester Linear alkyne backbone
(2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-amino-2-phenylacetamido]-… Bicyclic β-lactam core, amino acid side chains, phenyl groups Amide, ammonium, carboxylic acid Multiple stereocenters (R/S configurations)

Physicochemical Properties

  • Solubility : The azaniumyl group in the target compound enhances water solubility, whereas acetyl or benzyl esters (e.g., ) are more lipophilic. The bicyclic β-lactam derivative exhibits intermediate solubility due to ionizable carboxylate and amide groups.
  • Stability : The E configuration in the target compound reduces steric strain compared to Z isomers. Oxazolone-containing derivatives may exhibit lower thermal stability due to ring strain.
  • Reactivity : The ammonium group in the target compound facilitates ionic interactions, while acetylated derivatives participate in nucleophilic acyl substitutions. The ethoxycarbonyloxy group in is prone to hydrolysis under basic conditions.

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